Cas no 1267784-99-5 ({5-cyclopropyl-1-(4-fluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine)

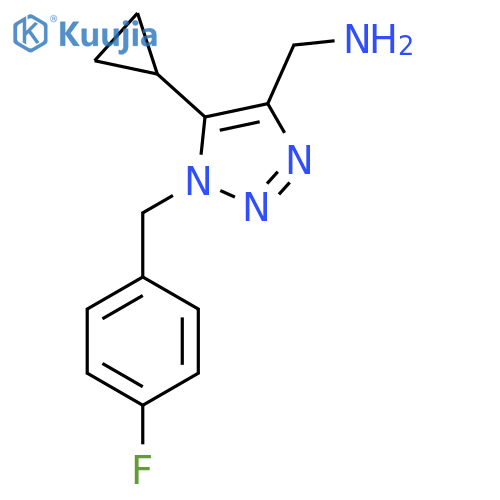

1267784-99-5 structure

商品名:{5-cyclopropyl-1-(4-fluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine

{5-cyclopropyl-1-(4-fluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine 化学的及び物理的性質

名前と識別子

-

- {5-cyclopropyl-1-(4-fluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine

- EN300-1610394

- {5-cyclopropyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

- 1267784-99-5

-

- インチ: 1S/C13H15FN4/c14-11-5-1-9(2-6-11)8-18-13(10-3-4-10)12(7-15)16-17-18/h1-2,5-6,10H,3-4,7-8,15H2

- InChIKey: NOKPLGZKIJVZQD-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)CN1C(=C(CN)N=N1)C1CC1

計算された属性

- せいみつぶんしりょう: 246.12807466g/mol

- どういたいしつりょう: 246.12807466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 56.7Ų

{5-cyclopropyl-1-(4-fluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1610394-5000mg |

{5-cyclopropyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |

1267784-99-5 | 5000mg |

$3273.0 | 2023-09-23 | ||

| Enamine | EN300-1610394-10000mg |

{5-cyclopropyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |

1267784-99-5 | 10000mg |

$4852.0 | 2023-09-23 | ||

| Enamine | EN300-1610394-2500mg |

{5-cyclopropyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |

1267784-99-5 | 2500mg |

$2211.0 | 2023-09-23 | ||

| Enamine | EN300-1610394-50mg |

{5-cyclopropyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |

1267784-99-5 | 50mg |

$948.0 | 2023-09-23 | ||

| Enamine | EN300-1610394-1.0g |

{5-cyclopropyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |

1267784-99-5 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1610394-100mg |

{5-cyclopropyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |

1267784-99-5 | 100mg |

$993.0 | 2023-09-23 | ||

| Enamine | EN300-1610394-250mg |

{5-cyclopropyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |

1267784-99-5 | 250mg |

$1038.0 | 2023-09-23 | ||

| Enamine | EN300-1610394-500mg |

{5-cyclopropyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |

1267784-99-5 | 500mg |

$1084.0 | 2023-09-23 | ||

| Enamine | EN300-1610394-1000mg |

{5-cyclopropyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |

1267784-99-5 | 1000mg |

$1129.0 | 2023-09-23 |

{5-cyclopropyl-1-(4-fluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine 関連文献

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

1267784-99-5 ({5-cyclopropyl-1-(4-fluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine) 関連製品

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量